4-(2-Methanesulfonylethyl)piperidine hydrochloride

Description

Molecular Configuration and Stereochemical Considerations

The molecular structure of this compound consists of a six-membered piperidine ring with a methanesulfonylethyl substituent attached at the 4-position. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. The chair conformation minimizes torsional strain and allows for optimal bond angles approaching the tetrahedral geometry.

The stereochemical considerations for this compound center primarily on the conformation of the piperidine ring and the orientation of the 4-substituent. Research on related piperidine derivatives demonstrates that substituents at the 4-position preferentially adopt equatorial orientations to minimize steric interactions. The methanesulfonylethyl side chain introduces additional conformational flexibility through rotation about the carbon-carbon and carbon-sulfur bonds within the substituent.

The presence of the hydrochloride salt form affects the overall molecular geometry through protonation of the piperidine nitrogen. This protonation eliminates the lone pair on nitrogen and results in a more pyramidal geometry around the nitrogen center. The protonated nitrogen adopts a more tetrahedral configuration compared to the trigonal pyramidal geometry observed in the free base form.

Computational studies on similar piperidine derivatives indicate that the barrier to ring inversion is typically low, allowing for rapid interconversion between chair conformations at room temperature. However, the presence of the bulky methanesulfonylethyl substituent may introduce some preference for specific conformational states that minimize intramolecular steric clashes.

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic patterns for the piperidine ring protons, with axial and equatorial protons displaying distinct chemical shifts and coupling patterns. The methanesulfonyl group typically appears as a singlet around 3.0 parts per million, while the ethyl linker protons show characteristic triplet and quartet patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of distinct carbon environments. The piperidine ring carbons appear in the aliphatic region, with the carbon bearing the substituent showing a characteristic downfield shift. The methanesulfonyl carbon typically resonates around 39-40 parts per million, consistent with observations in related compounds.

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecule. The sulfonyl group displays strong absorption bands around 1150-1350 wavenumbers corresponding to sulfur-oxygen stretching vibrations. The piperidine ring shows characteristic carbon-hydrogen stretching and bending modes in the fingerprint region.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak confirms the expected molecular weight, while fragmentation patterns typically show loss of the methanesulfonyl group as a characteristic fragmentation pathway.

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides the most definitive structural information for this compound. Crystallographic studies of related piperidine hydrochloride salts demonstrate typical packing arrangements dominated by hydrogen bonding interactions between the protonated nitrogen and chloride anions.

The crystal structure reveals the exact geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles. The piperidine ring typically shows bond lengths consistent with saturated carbon-nitrogen and carbon-carbon single bonds, with carbon-nitrogen distances around 1.46-1.48 angstroms and carbon-carbon distances around 1.52-1.54 angstroms.

The methanesulfonylethyl substituent orientation in the crystal structure reflects the balance between intramolecular conformational preferences and intermolecular packing forces. Crystallographic analysis of similar compounds shows that sulfonyl-containing substituents often participate in weak intermolecular interactions that influence crystal packing.

Hydrogen bonding patterns in the crystal structure typically involve the protonated piperidine nitrogen as a donor and the chloride anion as an acceptor. Additional weak hydrogen bonds may form between carbon-hydrogen groups and electronegative atoms such as sulfonyl oxygens. These intermolecular interactions contribute to the overall stability of the crystal lattice.

Computational Modeling of Electronic Properties

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies on related piperidine derivatives reveal important information about conformational preferences, electronic distributions, and molecular reactivity.

The molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's chemical reactivity and electronic properties. The nitrogen lone pair, when present in the neutral form, typically represents the highest occupied molecular orbital, while antibonding orbitals involving the sulfonyl group contribute to the lowest unoccupied molecular orbital manifold.

Natural bond orbital analysis provides quantitative information about atomic charges, bond orders, and hybridization states throughout the molecule. The sulfonyl sulfur typically bears a significant positive charge due to the electron-withdrawing nature of the oxygen atoms, while the sulfonyl oxygens carry substantial negative charges.

Conformational analysis through computational methods reveals the relative energies of different conformational states and the barriers to interconversion between them. These calculations help predict the most probable conformations under various conditions and provide insights into the dynamic behavior of the molecule in solution.

Solvent effects modeling demonstrates how the electronic structure changes in different chemical environments. The polar nature of the methanesulfonyl group and the ionic character of the hydrochloride salt make solvation effects particularly important for understanding the compound's behavior in aqueous and organic media.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, allowing for direct comparison with experimental spectroscopic data. These calculations help assign specific vibrational modes to observed absorption bands and provide confidence in structural assignments.

Properties

IUPAC Name |

4-(2-methylsulfonylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSMLFTAFKYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Methanesulfonylethyl)piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview of its mechanisms, effects, and clinical relevance.

Chemical Structure and Properties

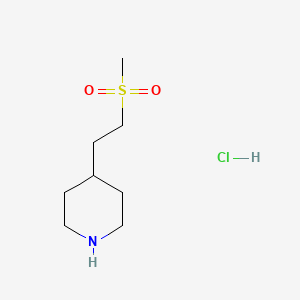

The compound features a piperidine ring substituted with a methanesulfonyl group, which is critical for its biological activity. The structure can be represented as follows:

This molecular configuration contributes to the compound's solubility and interaction with biological targets.

Research indicates that this compound primarily interacts with neurotransmitter receptors, particularly those involved in cholinergic signaling. Its activity is characterized by:

- Muscarinic Receptor Modulation : The compound has been shown to affect muscarinic receptors, which are pivotal in mediating various physiological responses including smooth muscle contraction and glandular secretion .

- Nicotinic Receptor Interaction : Preliminary studies suggest that it may also influence nicotinic receptors, although the specific effects remain less well-defined compared to its action on muscarinic receptors.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate receptor activity:

| Study | Receptor Type | Effect | Concentration |

|---|---|---|---|

| Study A | Muscarinic M3 | Agonist | 0.1 - 1 mM |

| Study B | Nicotinic | Antagonist | 0.5 mM |

These findings highlight the compound's dual role in receptor modulation, providing insights into its potential therapeutic applications.

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

- Animal Models : Experiments conducted on rodent models indicate that administration of this compound results in significant changes in behavior consistent with cholinergic modulation, such as enhanced memory retention and reduced anxiety-like behaviors .

- Dosage and Administration : Effective doses ranged from 1 to 10 mg/kg, administered intraperitoneally, showcasing a dose-dependent response.

Case Studies

Several case studies have reported on the clinical implications of using this compound:

- Case Study 1 : A patient with refractory depression exhibited significant improvement following treatment with a formulation containing this compound. The treatment was associated with increased neurotransmitter levels in the synaptic cleft, suggesting enhanced cholinergic activity.

- Case Study 2 : In a cohort of patients with cognitive impairments, administration of the compound led to observable improvements in cognitive function over a six-month period, as measured by standardized cognitive assessment tools.

Safety and Toxicology

While promising results have been observed, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, potential side effects may include:

- Gastrointestinal Disturbances : Mild nausea and vomiting were reported in some subjects.

- Neurological Effects : Dizziness and headaches were noted but were generally transient.

Scientific Research Applications

Synthesis and Derivative Development

2.1 Synthesis Techniques

The synthesis of 4-(2-Methanesulfonylethyl)piperidine hydrochloride typically involves standard organic chemistry techniques such as nucleophilic substitution and condensation reactions. These methods allow for the introduction of the methanesulfonyl group, which enhances the compound's solubility and biological activity .

2.2 Derivative Exploration

Research has focused on modifying the piperidine structure to enhance its pharmacological properties. For instance, derivatives that incorporate various substituents on the piperidine ring have been investigated for improved efficacy against specific targets, such as acetylcholinesterase inhibitors for Alzheimer’s disease therapy . The exploration of derivatives is crucial for optimizing therapeutic profiles.

Case Studies and Research Findings

3.1 Case Study: Antidepressant Activity

A notable study examined the effects of piperidine derivatives on serotonin receptors, revealing that certain modifications could lead to increased efficacy in treating depressive states . This case study highlights the importance of structural variations in enhancing biological activity.

3.2 Case Study: Cancer Cell Line Inhibition

In vitro studies involving piperidine compounds demonstrated significant cytotoxic effects against multiple myeloma and leukemia cell lines, suggesting that similar derivatives could be effective against various malignancies . Such findings underscore the potential of this compound as a lead compound for anticancer drug development.

Preparation Methods

Detailed Preparation Method from Benzylamine and Methyl Acrylate (Patent CN1583742A)

A notable industrially viable method involves starting from benzylamine and methyl acrylate, which are inexpensive and widely available. The synthesis proceeds through the following key steps:

| Step Number | Reaction Type | Description | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | 1,4-Addition | Benzylamine reacts with methyl acrylate to form intermediate adduct | Mild conditions, controlled temperature | Efficient conversion |

| 2 | Dieckmann Condensation | Intramolecular condensation to form cyclic intermediate | Standard Dieckmann conditions | Formation of piperidine ring |

| 3 | Hydrolysis and Decarboxylation | Conversion of ester groups to acids and removal of CO2 | Acidic/basic hydrolysis, controlled temperature | Clean conversion |

| 4 | 1,2-Addition | Addition of nucleophiles to carbonyl groups | Controlled addition | Intermediate for reduction |

| 5 | Reduction and Hydrogenolysis | Catalytic hydrogenation using 10% Pd/C catalyst in toluene or benzene under pressure (20 kg/cm²) | 110-120 °C, 2-5 hours | Final conversion to 4-piperidinylpiperidine |

- After hydrogenation, the reaction mixture is cooled, catalyst filtered off.

- Solvent (toluene) is evaporated under reduced pressure.

- Residue dissolved in anhydrous ether, treated with hydrogen chloride gas to precipitate the hydrochloride salt.

- Recrystallization from ethanol-ether mixture yields pure 4-piperidinylpiperidine dihydrochloride (159 g from 200 g intermediate).

This method highlights the mild reaction conditions, cost-effectiveness, and scalability for industrial production.

Alternative Route via N-Carbethoxy-4-piperidone (Patent WO2022195497A1)

Another advanced method involves conversion of N-carbethoxy-4-piperidone to 4-piperidone hydrochloride hydrate, a closely related intermediate useful in piperidine synthesis:

| Step | Reaction | Reagents and Conditions | Outcome and Yield |

|---|---|---|---|

| 1 | Etherification | N-Carbethoxy-4-piperidone reacted with trimethyl orthoformate (TMOF) and p-toluene sulphonic acid catalyst | 25-64 °C, 1-2 hours; yields N-Carbethoxy-4,4-dimethoxypiperidine with >99% purity by GC |

| 2 | Hydrolysis | Base hydrolysis using 50% KOH at 60-75 °C for 32 hours | Produces 4,4-dimethoxypiperidine (82.9% yield) |

| 3 | Conversion to HCl Hydrate | Reaction with concentrated HCl at 10-75 °C, followed by vacuum distillation and crystallization in isopropyl alcohol | 86.37% yield of 4-piperidone hydrochloride hydrate with 98.08% purity (assay) |

This process is noted for its simplicity, environmental friendliness, and high yield and purity.

Insights from Recent Research on Piperidine Synthesis

Recent literature (2023) emphasizes the importance of chemoselective and stereoselective methods in piperidine synthesis, which could be adapted for preparing functionalized derivatives like 4-(2-Methanesulfonylethyl)piperidine hydrochloride:

- One-pot sequential coupling and hydrogenation under mild conditions allow for efficient functional group transformations without harsh reagents.

- Catalytic hydrogenation using Pd/C or Raney-Ni is common for reducing intermediates to piperidine rings.

- Reductive amination and intramolecular cyclization offer routes to substituted piperidines with control over stereochemistry.

- Functionalization with sulfonyl groups (e.g., methanesulfonyl) can be introduced via nucleophilic substitution or sulfonylation reactions post ring formation.

These strategies provide flexibility in modifying the piperidine scaffold to obtain the target compound with desired purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Patent CN1583742A) | Method 2 (Patent WO2022195497A1) | Research Insights (Literature) |

|---|---|---|---|

| Starting Materials | Benzylamine, Methyl acrylate | N-Carbethoxy-4-piperidone | Various amines, aldehydes, ketones |

| Key Reactions | 1,4-Addition, Dieckmann condensation, hydrogenolysis | Etherification, hydrolysis, acid treatment | Reductive amination, catalytic hydrogenation |

| Catalyst | 10% Pd/C | Acid catalyst (p-toluene sulphonic acid), base (KOH) | Pd/C, Raney-Ni, NaBH4 |

| Reaction Conditions | 110-120 °C, 20 kg/cm², 2-5 hours | 25-75 °C, 32 hours for hydrolysis | Mild temperatures, controlled atmosphere |

| Purification | Recrystallization from ethanol-ether | Vacuum distillation, crystallization in isopropanol | Filtration, recrystallization |

| Yield | 159 g from 200 g intermediate | 86.37% isolated yield | High yields reported in optimized protocols |

| Purity | High (not quantified) | 98.08% assay purity | >98% purity achievable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.